molecular formula C9H17ClO2 B14681878 Heptyl chloroacetate CAS No. 34589-22-5

Heptyl chloroacetate

Cat. No.: B14681878
CAS No.: 34589-22-5
M. Wt: 192.68 g/mol
InChI Key: JUFPTDUONWPUBM-UHFFFAOYSA-N
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Description

Heptyl chloroacetate, also known as chloroacetic acid heptyl ester, is an organic compound with the molecular formula C₉H₁₇ClO₂. It is an ester formed from heptanol and chloroacetic acid. This compound is used in various chemical processes and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl chloroacetate can be synthesized through the esterification of heptanol with chloroacetic acid. The reaction typically involves heating the reactants in the presence of a mineral acid catalyst, such as sulfuric acid, to facilitate the formation of the ester and water .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where heptanol and chloroacetic acid are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from other by-products and unreacted starting materials .

Mechanism of Action

The mechanism of action of heptyl chloroacetate primarily involves its reactivity as an ester. In biochemical contexts, it can act as a substrate for esterases, enzymes that hydrolyze esters into their corresponding alcohols and acids. The molecular targets and pathways involved depend on the specific biological system and the presence of esterases .

Comparison with Similar Compounds

Uniqueness: Heptyl chloroacetate is unique due to its longer carbon chain, which can influence its physical properties, such as boiling point and solubility, compared to shorter-chain esters. This makes it suitable for specific applications where these properties are advantageous .

Properties

CAS No.

34589-22-5

Molecular Formula

C9H17ClO2

Molecular Weight

192.68 g/mol

IUPAC Name

heptyl 2-chloroacetate

InChI

InChI=1S/C9H17ClO2/c1-2-3-4-5-6-7-12-9(11)8-10/h2-8H2,1H3

InChI Key

JUFPTDUONWPUBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)CCl

Origin of Product

United States

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